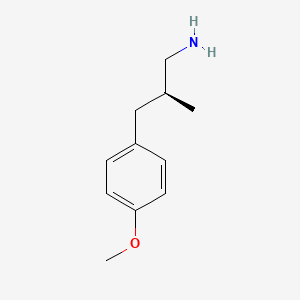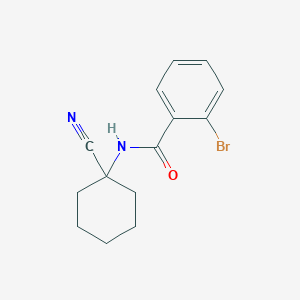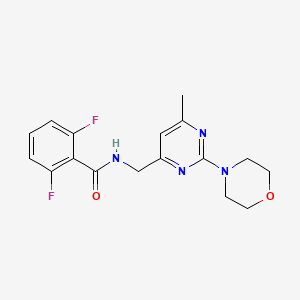![molecular formula C23H25BrN4O3S B2366313 6-bromo-3-[4-[4-(4-méthoxyphényl)pipérazin-1-yl]-4-oxobutyl]-2-sulfanylidène-1H-quinazolin-4-one CAS No. 422288-02-6](/img/no-structure.png)
6-bromo-3-[4-[4-(4-méthoxyphényl)pipérazin-1-yl]-4-oxobutyl]-2-sulfanylidène-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is also known as 3-(4-Bromophenyl)-6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole . It has a molecular formula of C22H22BrN5OS and a molecular weight of 484.4 g/mol .
Molecular Structure Analysis
The compound has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The InChI key is JGXIXBKKDUNARN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 74.1 Ų and a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 483.07284 g/mol .Applications De Recherche Scientifique
- Les composés hybrides triazole-pyrimidine ont démontré des propriétés neuroprotectrices et anti-inflammatoires .
- Le composé sert d'intermédiaire important pour la synthèse de médicaments cholinergiques, pouvant traiter les maladies gastro-intestinales .
- Des composés similaires participent à la synthèse de dérivés d'oxazolidinone, qui agissent comme modulateurs du récepteur 5 du glutamate métabotropique (mGluR5) .
- Les composés nouvellement synthétisés ont été évalués pour leur activité antitumorale. Des détails supplémentaires sur leur efficacité et leurs mécanismes seraient précieux .
Neuroprotection et activité anti-neuroinflammatoire
Synthèse de médicaments cholinergiques
Modulateurs du mGluR5
Activité antitumorale
Propriétés antibactériennes et antifongiques
En résumé, le composé hybride triazole-pyrimidine est prometteur en matière de neuroprotection, de synthèse de médicaments et d'applications thérapeutiques potentielles. Des recherches supplémentaires sont nécessaires pour libérer son plein potentiel dans ces domaines divers. 🌟
Mécanisme D'action
The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "4-methoxyphenylpiperazine", "4-bromo-1-butanol", "2-chloro-3-nitrobenzoic acid", "thiourea", "sodium hydroxide", "potassium carbonate", "acetic anhydride", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(4-methoxyphenyl)piperazine", "4-methoxyphenylpiperazine is synthesized by reacting 4-methoxyaniline with 1-bromo-4-chlorobutane in the presence of potassium carbonate and acetonitrile.", "Step 2: Synthesis of 4-bromo-1-butanol", "4-bromo-1-butanol is synthesized by reacting 1-butanol with hydrobromic acid in the presence of sulfuric acid.", "Step 3: Synthesis of 4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutanol", "4-(4-methoxyphenyl)piperazine is reacted with 4-bromo-1-butanol in the presence of potassium carbonate and acetonitrile to form 4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutanol.", "Step 4: Synthesis of 2-chloro-3-nitrobenzoic acid", "2-chloro-3-nitrobenzoic acid is synthesized by reacting 2-chlorobenzoic acid with nitric acid and sulfuric acid.", "Step 5: Synthesis of 2-amino-3-chlorobenzoic acid", "2-chloro-3-nitrobenzoic acid is reduced to 2-amino-3-chlorobenzoic acid using sodium borohydride in the presence of acetic acid.", "Step 6: Synthesis of 2-amino-3-chlorobenzoyl chloride", "2-amino-3-chlorobenzoic acid is reacted with thionyl chloride in the presence of acetic anhydride to form 2-amino-3-chlorobenzoyl chloride.", "Step 7: Synthesis of 2-amino-3-chlorobenzamide", "2-amino-3-chlorobenzoyl chloride is reacted with thiourea in the presence of sodium bicarbonate to form 2-amino-3-chlorobenzamide.", "Step 8: Synthesis of 2-amino-3-chloro-4-(4-methoxyphenyl)piperazin-1-yl)benzamide", "4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutanol is reacted with 2-amino-3-chlorobenzamide in the presence of sodium hydroxide to form 2-amino-3-chloro-4-(4-methoxyphenyl)piperazin-1-yl)benzamide.", "Step 9: Synthesis of 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one", "2-amino-3-chloro-4-(4-methoxyphenyl)piperazin-1-yl)benzamide is reacted with 2-amino-4-bromo-6-methyl-1,3-thiazole-5-carboxylic acid in the presence of potassium carbonate and ethyl acetate to form 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
Numéro CAS |
422288-02-6 |
Formule moléculaire |
C23H25BrN4O3S |
Poids moléculaire |
517.44 |
Nom IUPAC |
6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H25BrN4O3S/c1-31-18-7-5-17(6-8-18)26-11-13-27(14-12-26)21(29)3-2-10-28-22(30)19-15-16(24)4-9-20(19)25-23(28)32/h4-9,15H,2-3,10-14H2,1H3,(H,25,32) |
Clé InChI |
FYOQTFMOWJJJIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




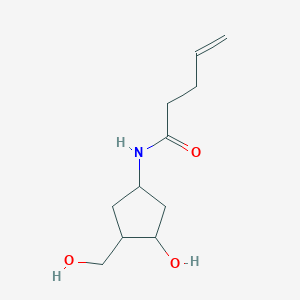

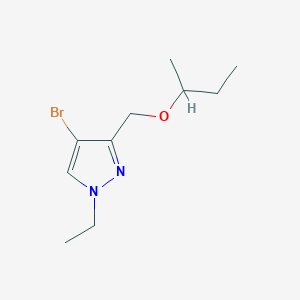
![N-[3-(4-Ethylsulfinylphenyl)phenyl]-4-methylbenzamide](/img/structure/B2366237.png)

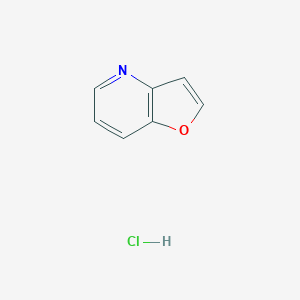
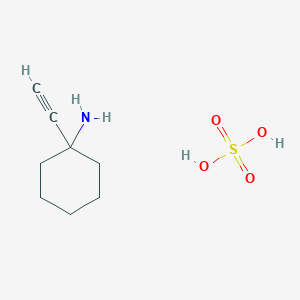
![(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B2366245.png)
